2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one
Description
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C21H16O4/c1-23-19-10-8-14(11-20(19)24-2)16-12-17-15-6-4-3-5-13(15)7-9-18(17)25-21(16)22/h3-12H,1-2H3 |
InChI Key |
RTHLUXXSEISSOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one is a member of the benzochromene family, which has garnered attention for its potential biological activities, including antioxidant, anticancer, and antibacterial properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structure of this compound features a chromene core substituted with a dimethoxyphenyl group. This structural configuration is critical for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies demonstrate that derivatives of benzochromenes can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH and ABTS radical scavenging tests.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reveal that this compound induces apoptosis and cell cycle arrest in cancer cells.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects on the MCF-7 breast cancer cell line:
- IC50 values were determined to assess the potency of the compound.
- The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Apoptosis induction |
| HeLa | TBD | Cell cycle arrest |
Antibacterial Activity
Recent findings suggest that this compound exhibits antibacterial properties against various pathogens. It has been shown to inhibit Escherichia coli DNA topoisomerase I selectively without affecting human topoisomerases.
Mechanism of Action:
- The compound acts as a poison inhibitor for bacterial topoisomerase I.
- It demonstrates low toxicity to human cells at effective antibacterial concentrations.
Structure-Activity Relationship (SAR)
The biological activity of benzochromene derivatives is influenced by their structural modifications. The presence of methoxy groups in specific positions enhances antioxidant and anticancer activities while modulating antibacterial efficacy.
Scientific Research Applications
Anticancer Applications
The benzochromene core structure has been widely studied for its anticancer properties. Research indicates that derivatives of benzochromenes, including 2-(3,4-dimethoxyphenyl)-3H-benzo[f]chromen-3-one, exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, derivatives with specific substituents at the 1- and 9-positions of the benzochromene framework demonstrated varying degrees of antiproliferative activity, suggesting that structural modifications can enhance their efficacy against cancer cells .
- Mechanism of Action : Compounds related to this compound have been observed to induce apoptosis and cell cycle arrest in cancer cells. This is achieved through mechanisms such as inhibition of topoisomerase enzymes and modulation of Bcl-2 protein activity, which are crucial pathways in cancer cell survival and proliferation .
Antimicrobial Activity
Research has also explored the antimicrobial potential of benzochromene derivatives. Studies have reported that certain compounds exhibit antibacterial and antifungal activities.
- Antibacterial Properties : The synthesized derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory zones comparable to standard antibiotics .
- Fungal Activity : In addition to antibacterial effects, these compounds have also been evaluated for antifungal properties against pathogens like Candida albicans. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) were determined, indicating significant antimicrobial efficacy .
Other Therapeutic Applications
Beyond anticancer and antimicrobial applications, benzochromenes have been investigated for their potential in treating other health conditions.
- Anti-inflammatory Effects : Some studies suggest that compounds with a benzochromene structure may possess anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases .
- Vascular Protection : Certain derivatives have been identified as inhibitors of diabetes-induced vascular dysfunction, highlighting their potential role in cardiovascular health .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
